Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted 2-Benzimidazolylurea
1-(2-Benzimidazolyl)-3-methylurea (MW 190.20, XLogP3 = 0.9) is differentiated from the des-methyl analog 2-benzimidazolylurea (MW 176.18, XLogP3 = 0.3) by a +14.02 Da mass increment and a +0.6 log unit increase in predicted lipophilicity [1]. These differences are within ranges known to modify membrane permeability and HPLC retention behavior in benzimidazole-urea series, as established by Hasegawa et al. (2007) in their SAR of VEGFR-2/TIE-2 benzimidazole-urea inhibitors, where N1-nitrogen methylation and urea substitution critically altered both potency and pharmacokinetic parameters [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 190.20 g/mol; XLogP3 = 0.9 |
| Comparator Or Baseline | 2-Benzimidazolylurea: MW 176.18 g/mol; XLogP3 = 0.3 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔXLogP3 = +0.6 log units |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 algorithm) |
Why This Matters
These differences predict altered chromatographic retention, solubility, and membrane partitioning—critical parameters for analytical method validation, formulation development, and structure-based procurement decisions where the exact N3-substitution identity is non-negotiable.
- [1] PubChem. Comparison of CIDs 73326 (1-(2-benzimidazolyl)-3-methylurea) and 24891838 (2-benzimidazolylurea). Retrieved 2026-05-10. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Hasegawa, M., Nishigaki, N., Washio, Y., Kano, K., Harris, P.A., Sato, H., et al. (2007). Discovery of novel benzimidazoles as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors. Journal of Medicinal Chemistry, 50(18), 4453–4470. (PDB: 2OH4) View Source
